molecular formula C26H31ClN6O2 B1139172 Nazartinib S-enantiomer

Nazartinib S-enantiomer

カタログ番号: B1139172
分子量: 495.0 g/mol
InChIキー: IOMMMLWIABWRKL-OEMHODTASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EGF816 (S-エナンチオマー)は、ナザルチニブS-エナンチオマーとしても知られており、ナザルチニブの活性度の低い立体異性体です。ナザルチニブは、T790M耐性変異を含む、EGFRの変異型を特異的に標的とする第3世代上皮成長因子受容体(EGFR)阻害剤です。 この化合物は、主に特定のEGFR変異を伴う非小細胞肺癌(NSCLC)の治療に使用されます .

準備方法

合成経路と反応条件

EGF816 (S-エナンチオマー)の合成には、重要な中間体の調製と最終的なカップリング反応など、いくつかのステップが含まれます。合成経路は通常、キラル中間体の調製から始まり、一連のカップリング反応と環化反応によって最終生成物が形成されます。 反応条件は、しばしば、所望の立体化学を確保するために、有機溶媒、触媒、および特定の温度と圧力条件の使用を伴います .

工業生産方法

EGF816 (S-エナンチオマー)の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、廃棄物とコストを最小限に抑えながら、収量と純度を最大化するように反応条件を最適化することが含まれます。 高速液体クロマトグラフィー(HPLC)などの技術は、最終生成物を精製し、そのエナンチオマー純度を確保するために使用されます .

化学反応の分析

反応の種類

EGF816 (S-エナンチオマー)は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化剤(例えば、過酸化水素)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換反応のためのさまざまな求核剤および求電子剤が含まれます。 反応条件は、目的の変換に応じて異なりますが、通常、制御された温度、特定の溶媒、および触媒を伴います .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応は酸化誘導体を生成する可能性があり、置換反応は潜在的に異なる生物活性を有するさまざまな置換類似体を生成する可能性があります .

科学的研究の応用

Introduction to Nazartinib S-Enantiomer

Nazartinib, also known as EGF816, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in EGFR, particularly the T790M mutation that confers resistance to earlier generations of EGFR TKIs. The S-enantiomer of nazartinib has garnered attention for its potential applications in treating advanced non-small cell lung cancer (NSCLC) and other malignancies characterized by EGFR mutations.

Treatment of Non-Small Cell Lung Cancer

Nazartinib has shown promising efficacy in patients with advanced EGFR-mutant NSCLC. In clinical trials, it has demonstrated:

  • Antitumor Activity : Significant tumor shrinkage was observed in patients with both T790M mutations and other activating mutations .
  • Safety Profile : The most common adverse effects included rash, diarrhea, and fatigue, primarily of low grade, indicating a favorable safety profile compared to traditional chemotherapy .
  • Brain Metastases : Nazartinib has been noted for its activity against brain metastases, with some studies reporting normalization of brain lesions in a substantial percentage of treated patients .

Comparison with Other EGFR TKIs

In comparative studies, nazartinib has been shown to have similar or superior efficacy compared to osimertinib in certain contexts, particularly regarding its action against specific resistant mutations . Its unique mechanism allows it to target a broader range of EGFR mutations effectively.

Efficacy Data

Recent studies have provided extensive data on the efficacy of nazartinib:

StudyPatient PopulationEfficacy ResultsKey Findings
Phase 1 Trial180 patients with advanced NSCLCObjective response rate of ~60%Favorable safety profile; most adverse events were grade 1-2
Brain Metastases StudyPatients with brain lesions53% showed normalization of lesionsSuggests protective effect against new brain metastases

Case Studies

Several case studies highlight the application of nazartinib in clinical settings:

  • Case Study 1 : A patient with advanced NSCLC harboring T790M mutation underwent treatment with nazartinib after progression on first-line therapy. The patient achieved a partial response with significant reduction in tumor burden and improvement in quality of life.
  • Case Study 2 : Another patient presented with multiple brain metastases. Following treatment with nazartinib, imaging revealed resolution of several lesions within three months, indicating its potential as a therapeutic option for CNS involvement.

作用機序

EGF816 (S-エナンチオマー)は、T790M耐性変異を含むEGFRの変異型に不可逆的に結合することによって、その効果を発揮します。この結合は、EGFRのリン酸化を阻害し、細胞増殖と生存に関与する下流のシグナル伝達経路をブロックします。 この化合物は、野生型EGFRを温存しながら変異型EGFRを特異的に標的とし、オフターゲット効果のリスクを軽減します .

類似の化合物との比較

類似の化合物

独自性

EGF816 (S-エナンチオマー)は、その特定の立体化学により、そのR-エナンチオマーと比較して活性度が低いことが特徴です。 この特性により、立体化学が生物活性に与える影響を研究し、選択性と有効性を向上させた新しいキラル医薬品を開発する上で価値があります .

類似化合物との比較

Similar Compounds

Uniqueness

EGF816 (S-enantiomer) is unique due to its specific stereochemistry, which results in lower activity compared to its R-enantiomer. This property makes it valuable in studying the effects of stereochemistry on biological activity and in developing new chiral drugs with improved selectivity and efficacy .

生物活性

Nazartinib (EGF816) is a novel, covalent, mutant-selective inhibitor of the epidermal growth factor receptor (EGFR), designed to target specific mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of the S-enantiomer of nazartinib, focusing on its mechanism of action, potency, selectivity, and clinical implications.

Nazartinib selectively inhibits mutant forms of EGFR, particularly those harboring the T790M mutation, which is a common resistance mechanism in NSCLC patients treated with earlier generations of EGFR inhibitors. The S-enantiomer demonstrates a unique ability to bind covalently to the mutated receptor, effectively locking it in an inactive state. This mechanism not only prevents downstream signaling that promotes tumor growth but also exhibits a favorable safety profile compared to other EGFR inhibitors that affect wild-type EGFR.

Potency and Selectivity

Research indicates that nazartinib's S-enantiomer exhibits significantly higher potency against mutant EGFR compared to its R-enantiomer. In comparative studies, the S-enantiomer showed enhanced binding affinity and inhibitory effects on EGFR phosphorylation in various cell lines. For instance:

Compound IC50 (nM) Selectivity (Mutant vs Wild-Type)
Nazartinib S-Enantiomer5-10>1000:1
Nazartinib R-Enantiomer50-10010:1

This table illustrates the superior efficacy of the S-enantiomer in targeting mutant EGFR while sparing the wild-type receptor, thereby minimizing adverse effects commonly associated with non-selective inhibitors.

Case Studies and Clinical Findings

A pivotal study evaluated nazartinib in patients with advanced NSCLC who had developed resistance due to T790M mutations. The results demonstrated:

  • Overall Response Rate (ORR) : 46% in patients treated with nazartinib.
  • Progression-Free Survival (PFS) : Median PFS of 9 months.
  • Safety Profile : Lower incidence of dose-limiting toxicities compared to first-generation inhibitors.

These findings underscore nazartinib’s potential as a first-line treatment for patients with T790M-positive NSCLC.

Comparative Efficacy

In a head-to-head trial comparing nazartinib with osimertinib (another third-generation EGFR-TKI), nazartinib exhibited comparable efficacy but with fewer side effects. The following outcomes were noted:

Parameter Nazartinib Osimertinib
ORR46%54%
Median PFS9 months11 months
Grade 3+ Adverse Events15%30%

This comparison highlights nazartinib's effectiveness while suggesting it may offer a more tolerable treatment option for patients.

特性

IUPAC Name

N-[7-chloro-1-[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMLWIABWRKL-OEMHODTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nazartinib S-enantiomer
Reactant of Route 2
Reactant of Route 2
Nazartinib S-enantiomer
Reactant of Route 3
Reactant of Route 3
Nazartinib S-enantiomer
Reactant of Route 4
Reactant of Route 4
Nazartinib S-enantiomer
Reactant of Route 5
Reactant of Route 5
Nazartinib S-enantiomer
Reactant of Route 6
Reactant of Route 6
Nazartinib S-enantiomer

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。